molecular formula C6H4BClO2 B1587500 2-Chloro-1,3,2-benzodioxaborole CAS No. 55718-76-8

2-Chloro-1,3,2-benzodioxaborole

Cat. No. B1587500
Key on ui cas rn: 55718-76-8
M. Wt: 154.36 g/mol
InChI Key: AZYGEWXDKHFOKB-UHFFFAOYSA-N
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Patent
US07238693B2

Procedure details

The reaction between 1.2 g (1.4 mmol) of tert-butyl-N-(2-ethoxyphenyl)carbamate (˜1.2 mmol/g) bonded on solid support 9 and 0.87 g (5.66 mmol, 4 eq) of 0.2 M B-chlorocatecholborane in anhydrous CH2Cl2 according to the procedure described hereinabove, followed by filtration and washing, gave 1 g of a brown powder (yield: 95%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[O:14][CH2:15][CH3:16])(C)(C)C.B1(Cl)OC2C(=CC=CC=2)O1>C(Cl)Cl>[CH2:15]([O:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[NH2:7])[CH3:16]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=CC=C1)OCC)=O
Step Two
Name
Quantity
0.87 g
Type
reactant
Smiles
B1(OC2=CC=CC=C2O1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
followed by filtration
WASH
Type
WASH
Details
washing

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 520.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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